3-(methylthio)-N-phenylpyrrolidine-1-carboxamide
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Overview
Description
3-(methylthio)-N-phenylpyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with phenyl isocyanate and methylthiol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction is monitored and controlled to optimize the production process. The final product is then isolated and purified using large-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, halogens; reactions are usually conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
3-(methylthio)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-N-phenylpyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides, such as:
Uniqueness
Structural Features: The presence of the methylthio group and the phenyl group in this compound provides unique chemical properties and reactivity compared to other similar compounds.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methylsulfanyl-N-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYJZXHGTTTZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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